molecular formula C9H10N4O3S2 B047585 Sulfametrole CAS No. 32909-92-5

Sulfametrole

Cat. No.: B047585
CAS No.: 32909-92-5
M. Wt: 286.3 g/mol
InChI Key: IZOYMGQQVNAMHS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfametrole is a sulfonamide antibacterial compound . The primary target of this compound is bacterial dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

This compound acts as a competitive inhibitor of DHPS . It is a structural analogue of 4-aminobenzoic acid (pABA), an intermediate in the de novo synthesis of folate by some prokaryotes . By inhibiting DHPS, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth and replication .

Biochemical Pathways

The action of this compound affects the folate biosynthesis pathway in bacteria . By inhibiting DHPS, this compound prevents the conversion of pABA to dihydropteroate, a key step in the synthesis of tetrahydrofolate. Tetrahydrofolate is a crucial cofactor in the synthesis of nucleic acids and amino acids. Therefore, the inhibition of this pathway by this compound leads to a decrease in bacterial replication and growth .

Pharmacokinetics

The pharmacokinetics of this compound in critically ill patients undergoing continuous renal replacement therapy (CRRT) has been studied . In these patients, the total plasma clearance (CL tot) and volume of distribution (V) of this compound were significantly higher than in the control group. The study concluded that standard doses of this compound appear to be adequate during CRRT .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication . By preventing the synthesis of folic acid, an essential component for bacterial growth, this compound effectively inhibits the growth of bacteria . This makes it an effective treatment for various bacterial infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of this compound. For example, the risk or severity of renal failure can be increased when this compound is combined with Cyclosporine . Similarly, the therapeutic efficacy of Dapagliflozin can be increased when used in combination with this compound . Therefore, the patient’s medication regimen can significantly influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Sulfametrole interacts with various biomolecules in its role as an antibiotic. It is known to increase the therapeutic efficacy of drugs like Metformin when used in combination . The exact enzymes, proteins, and other biomolecules it interacts with are not fully annotated yet .

Cellular Effects

This compound has a significant impact on various types of cells, primarily bacterial cells. It is used to treat bacterial infections in different parts of the body, including urinary tract infections, gastrointestinal bacterial infection, genital infection, kidney infection caused by susceptible bacteria, pneumonia, respiratory tract infection, and skin bacterial infection .

Molecular Mechanism

As a sulfonamide antibacterial, it is likely to work by inhibiting bacterial synthesis of folic acid, a vital component for bacterial growth and reproduction .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented. It has been observed that in patients on continuous renal replacement therapy, the total plasma clearance and volume of distribution of this compound were significantly higher than in the control group .

Dosage Effects in Animal Models

Animal models are widely used in drug development and could potentially be used to study the dosage effects of this compound .

Metabolic Pathways

As a sulfonamide, it is likely involved in the pathway of folic acid synthesis in bacteria .

Chemical Reactions Analysis

Sulfametrole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sulfametrole has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving sulfonamide chemistry and reaction mechanisms.

    Biology: this compound is used in microbiological studies to understand bacterial resistance mechanisms and the efficacy of antibacterial agents.

    Medicine: The compound is used in clinical research to develop new antibacterial therapies and to study the pharmacokinetics and pharmacodynamics of sulfonamide drugs.

    Industry: This compound is used in the pharmaceutical industry for the production of antibacterial medications

Comparison with Similar Compounds

Sulfametrole is similar to other sulfonamide compounds such as sulfamethoxazole and sulfadiazine. it has unique properties that make it particularly effective in combination with trimethoprim. This combination enhances its antibacterial spectrum and reduces the likelihood of bacterial resistance .

Similar compounds include:

This compound’s unique structure and combination with trimethoprim make it a valuable compound in the treatment of bacterial infections, particularly those that are resistant to other antibacterial agents .

Properties

IUPAC Name

4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S2/c1-16-9-8(11-17-12-9)13-18(14,15)7-4-2-6(10)3-5-7/h2-5H,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOYMGQQVNAMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865655
Record name Sulfametrole
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Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32909-92-5
Record name Sulfametrole
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Record name Sulfametrole [INN:BAN]
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Record name Sulfametrole
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Record name SULFAMETROLE
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Synthesis routes and methods I

Procedure details

75.3 g of 3-methoxy-4-chloro-1,2,5-thiadiazole (0.5 mole), 103.32 g of sulfanilamide (0.6 mole) and 207.31 g of potassium carbonate (1.5 mole) were reacted in 195.33 g of dimethysulfoxide (2.5 mole) and worked up as described in Example 2. 137.5 g of crude 3-methoxy-4-(4'-aminobenzene-sulfonamido)-1,2,5-thiadiazole (96.05% of theory) were obtained. The mixture was recrystallized from methanol/water 1:1 with charcoal added, as described in Example 2. 126.87 g of pure product (88.63% of theory) having a melting point of 149°-150° C. were obtained; the product showed no additional spots in TLC and met the colour standard.
Quantity
75.3 g
Type
reactant
Reaction Step One
Quantity
103.32 g
Type
reactant
Reaction Step One
Quantity
207.31 g
Type
reactant
Reaction Step One
Quantity
195.33 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

150.6 g of 3-methoxy-4-chloro-1,2,5-thiadiazole (1 mole) were suspended in 156.26 g of dimethyl sulfoxide (2 mole) and 258.31 g of sulfanilamide (1.5 mole) and 414.63 g of potassium carbonate (3 mole) were then added. The mixture was kept at 70° C. for 48 hours while stirring. 600 ml of water were then added, the mixture was cooled to ambient temperature and adjusted to pH 1.5 with concentrated hydrochloric acid. The precipitated crystallized material was filtered off, washed with water and dried. A yield of 271.1 g of crude 3-methoxy-4-(4'-aminobenzenesulfonamido)-1,2,5-thiadiazole (94.67% of theory), melting point 138°-146° C., was obtained.
Quantity
150.6 g
Type
reactant
Reaction Step One
Quantity
156.26 g
Type
reactant
Reaction Step Two
Quantity
258.31 g
Type
reactant
Reaction Step Three
Quantity
414.63 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

150.6 g of 3-methoxy-4-chloro-1,2,5-thiadiazole (1 mole) were suspended in 390.65 g (5 mole) of dimethyl sulfoxide, and 258.31 g of sulfanilamide (1.5 mole) and 414.63 g of potassium carbonate (3 mole) were added. The mixture was left to react for 10 days at temperatures of 28°-30° C., and was then worked up according to Example 1. 277.2 g of crude 3-methoxy-4-(4'-aminobenzenesulfonamido)-1,2,5-thiadiazole were obtained, corresponding to a yield of 96.82% of theory. Melting point: 144°-147° C.
Quantity
150.6 g
Type
reactant
Reaction Step One
Quantity
390.65 g
Type
reactant
Reaction Step Two
Quantity
258.31 g
Type
reactant
Reaction Step Three
Quantity
414.63 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

A: Sulfametrole is a sulfonamide antibacterial agent that acts as a competitive inhibitor of dihydropteroate synthase (DHPS) [, , , ]. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for bacterial DNA synthesis [, , ].

A: Trimethoprim inhibits dihydrofolate reductase (DHFR), another enzyme in the same folic acid synthesis pathway as DHPS [, , , ]. The combined blockade of DHPS by this compound and DHFR by Trimethoprim creates a synergistic effect, resulting in potent bactericidal activity [, , , , , , , ].

A: The molecular formula of this compound is C9H10N4O3S2, and its molecular weight is 286.33 g/mol [].

A: Yes, spectroscopic studies have been conducted on this compound. The geometric features of the thiadiazole ring, as determined by X-ray crystallography, indicate some π-electron delocalization within the ring []. Furthermore, the benzene and thiadiazole rings are nearly perpendicular to each other [].

A: Yes, studies have explored the stability of this compound in combination with Trimethoprim. These studies revealed that this compound forms a stable 1:1 molecular complex with Trimethoprim [, ]. This complexation can impact the pharmaceutical quality of such combinations [].

ANone: There are no reports in the provided research articles suggesting that this compound exhibits catalytic properties. As a sulfonamide antibacterial, its primary mode of action revolves around enzyme inhibition rather than catalysis.

A: While the provided articles do not explicitly detail computational studies on this compound, the research on Tetroxoprim-Sulfametrole complexes [] highlights the use of theoretical phase diagrams. Such diagrams can be generated using computational methods, suggesting potential applications of computational chemistry in understanding this compound's properties and interactions.

A: While the provided articles do not delve into specific SAR studies for this compound, they underscore the importance of the sulfonamide moiety for antibacterial activity [, , , ]. Modifications to this group could significantly impact this compound's ability to inhibit DHPS and, consequently, its antibacterial efficacy.

A: One study describes the development of an intravenously administrable aqueous solution of this compound and Trimethoprim utilizing malic acid, L-serine, and/or L-threonine as solubilizing agents []. This formulation aims to enhance the solubility and stability of the drug combination.

ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound. Information regarding specific SHE regulations is not discussed in these articles.

A: Research indicates that this compound's pharmacokinetics are significantly influenced by renal function. Patients with impaired renal function exhibit increased elimination half-life times and higher plasma concentrations of both this compound and its metabolites, leading to cumulation, especially of the metabolized portion of the drug []. This accumulation necessitates dose adjustments for patients with renal impairment [].

A: Studies show that this compound effectively reaches therapeutic concentrations in various tissues, including lung tissue [] and prostate tissue []. In a study involving patients with pulmonary tumors, this compound concentrations in lung tissue were found to be clinically significant []. Similarly, research on patients undergoing prostatectomy demonstrated substantial this compound concentrations in prostate tissue [].

A: Clinical trials have demonstrated the effectiveness of this compound-Trimethoprim combinations in treating chancroid. A study found a single dose of this compound-Trimethoprim to be highly effective in curing chancroid in men []. Another study showed similar success in treating women with chancroid using a single-dose regimen [].

A: Resistance to this compound, like other sulfonamides, primarily arises from mutations in the dihydropteroate synthase (DHPS) enzyme, reducing its binding affinity to the drug [, , ]. Additionally, bacteria can acquire resistance genes, such as sul1 and sul2, which encode altered DHPS enzymes with decreased susceptibility to sulfonamides [].

A: Yes, cross-resistance among sulfonamides is a concern. The widespread use of sulfonamides has contributed to the selection and dissemination of resistance genes, leading to a decrease in their effectiveness against certain bacterial infections, particularly those caused by Enterobacteriaceae harboring extended-spectrum β-lactamases (ESBLs) and carbapenemases [].

ANone: Information regarding the specific toxicology and safety profile of this compound is not extensively discussed in the provided research articles.

ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound and do not provide detailed information on these topics.

A: Research comparing this compound-Trimethoprim to Co-trimoxazole indicates similar resistance patterns. While both combinations remain effective against many pathogens, a slight increase in resistance, particularly among Staphylococcus, Klebsiella, and Serratia species, has been observed []. This highlights the ongoing challenge of antimicrobial resistance and the need for continued surveillance and development of new therapeutic options.

A: Research on this compound, particularly regarding resistance mechanisms, has broader implications for understanding bacterial adaptation to antibacterial agents. The identification of mutations in the DHPS enzyme and the spread of resistance genes, like sul1 and sul2, provides valuable insights into the evolutionary strategies employed by bacteria to evade antimicrobial action [, , ]. This knowledge is crucial for developing new drugs and treatment strategies to combat bacterial resistance effectively.

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